molecular formula C16H16O3 B14434348 2-Hydroxy-1-(4-methoxyphenyl)-2-(4-methylphenyl)ethan-1-one CAS No. 75543-93-0

2-Hydroxy-1-(4-methoxyphenyl)-2-(4-methylphenyl)ethan-1-one

Katalognummer: B14434348
CAS-Nummer: 75543-93-0
Molekulargewicht: 256.30 g/mol
InChI-Schlüssel: LASMBRWKBAFYRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxy-1-(4-methoxyphenyl)-2-(4-methylphenyl)ethanone is an organic compound characterized by the presence of hydroxy, methoxy, and methyl groups attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-1-(4-methoxyphenyl)-2-(4-methylphenyl)ethanone typically involves the reaction of 4-methoxybenzaldehyde with 4-methylbenzaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient production and minimizes the formation of by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxy-1-(4-methoxyphenyl)-2-(4-methylphenyl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-1-(4-methoxyphenyl)-2-(4-methylphenyl)ethanone has several scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of dyes, fragrances, and other industrial chemicals.

Wirkmechanismus

The mechanism by which 2-Hydroxy-1-(4-methoxyphenyl)-2-(4-methylphenyl)ethanone exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Hydroxy-1-(4-methoxyphenyl)-2-phenylethanone
  • 2-Hydroxy-1-(4-methylphenyl)-2-phenylethanone
  • 2-Hydroxy-1-(4-methoxyphenyl)-2-(4-chlorophenyl)ethanone

Uniqueness

2-Hydroxy-1-(4-methoxyphenyl)-2-(4-methylphenyl)ethanone is unique due to the presence of both methoxy and methyl groups on the phenyl rings, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to distinct properties and applications compared to similar compounds.

Eigenschaften

CAS-Nummer

75543-93-0

Molekularformel

C16H16O3

Molekulargewicht

256.30 g/mol

IUPAC-Name

2-hydroxy-1-(4-methoxyphenyl)-2-(4-methylphenyl)ethanone

InChI

InChI=1S/C16H16O3/c1-11-3-5-12(6-4-11)15(17)16(18)13-7-9-14(19-2)10-8-13/h3-10,15,17H,1-2H3

InChI-Schlüssel

LASMBRWKBAFYRJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.